![molecular formula C18H23N3O B2795408 N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide CAS No. 1311809-45-6](/img/structure/B2795408.png)
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential to prevent dental caries. CPP-ACP is a derivative of casein, a protein found in milk, and has been shown to have a high affinity for tooth enamel, making it an ideal candidate for use in dental products.
Mechanism of Action
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the enamel. The compound also releases calcium and phosphate ions, which help to remineralize the enamel and strengthen the tooth.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide has been shown to have no toxic effects on human cells and is considered safe for use in dental products. The compound has been shown to be effective in preventing dental caries and reducing the incidence of dentin hypersensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide in lab experiments is its high affinity for tooth enamel, which makes it an ideal candidate for studying the remineralization of enamel. However, one limitation is that the compound is relatively expensive to produce, which may limit its use in some research settings.
Future Directions
There are several potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide. One area of interest is the development of new dental products that incorporate N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide for the prevention of dental caries and the treatment of dentin hypersensitivity. Another area of interest is the investigation of the long-term effects of N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide on tooth enamel and the potential for the compound to prevent the development of dental caries over an extended period of time. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide and its potential use in other areas of dentistry.
Synthesis Methods
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide can be synthesized by reacting casein with sodium hydroxide and cyanogen bromide, followed by reaction with 3-phenylpyrrolidine and acetic anhydride. The resulting compound can be purified using column chromatography.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide has been extensively studied for its potential use in preventing dental caries. Studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide can remineralize tooth enamel and prevent the formation of dental plaque. N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide has also been investigated for its potential use in treating dentin hypersensitivity and preventing erosion of tooth enamel.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(13-19,16-7-8-16)20-17(22)12-21-10-9-15(11-21)14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVDZPGYUYUCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.